N-Methyl-1-(pyrazin-2-yl)methanamine hydrochloride
CAS No.:
Cat. No.: VC13606484
Molecular Formula: C6H10ClN3
Molecular Weight: 159.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H10ClN3 |
|---|---|
| Molecular Weight | 159.62 g/mol |
| IUPAC Name | N-methyl-1-pyrazin-2-ylmethanamine;hydrochloride |
| Standard InChI | InChI=1S/C6H9N3.ClH/c1-7-4-6-5-8-2-3-9-6;/h2-3,5,7H,4H2,1H3;1H |
| Standard InChI Key | LCSDNILQKHHNGY-UHFFFAOYSA-N |
| SMILES | CNCC1=NC=CN=C1.Cl |
| Canonical SMILES | CNCC1=NC=CN=C1.Cl |
Introduction
Chemical Identification and Structural Properties
Molecular Characteristics
The IUPAC name for this compound is N-methyl-1-pyrazin-2-ylmethanamine hydrochloride, with synonyms including Methyl-pyrazin-2-ylmethyl-amine and N-methyl-1-(pyrazin-2-yl)methanamine. The pyrazine core is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. The methylamine substituent at position 2 introduces basicity, while the hydrochloride salt enhances solubility in polar solvents.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₀ClN₃ | |
| Molecular Weight | 159.62 g/mol | |
| CAS Number | 120739-79-9 | |
| Solubility | Polar solvents (e.g., water) |
Synthesis and Industrial Preparation
Laboratory-Scale Synthesis
The compound is traditionally synthesized via the reaction of pyrazine-2-carboxaldehyde with methylamine under reductive amination conditions. For example:
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Pyrazine-2-carboxaldehyde is condensed with methylamine in methanol.
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Sodium cyanoborohydride reduces the intermediate imine to the secondary amine.
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Hydrochloric acid is added to precipitate the hydrochloride salt.
Patent-Protected Industrial Methods
A scalable process described in US8513415B2 involves:
Table 2: Comparison of Synthesis Methods
| Method | Yield | Key Advantage | Limitation |
|---|---|---|---|
| Reductive Amination | 60–70% | Simplicity | Low scalability |
| Patent Process | 50–55% | High purity | Requires specialized equipment |
Chemical Reactivity and Functionalization
Alkylation and Acylation
The secondary amine undergoes alkylation with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., potassium carbonate) to form tertiary amines. Acylation with acetyl chloride produces amides, which are intermediates in drug design.
Condensation Reactions
The compound participates in Mannich reactions with ketones and aldehydes to form β-amino ketones. For example, reaction with acetone and formaldehyde yields a tricyclic derivative with potential antimicrobial activity.
Pharmaceutical and Biological Applications
Antitubulin Agents
The compound serves as a precursor in synthesizing 1,3-substituted imidazo[1,5-a]pyrazines, which inhibit tubulin polymerization. These derivatives show efficacy against breast and lung cancer cell lines (IC₅₀ = 50–100 nM) .
Enzyme Modulation
Structural analogs of N-Methyl-1-(pyrazin-2-yl)methanamine hydrochloride bind to dopamine D2 receptors and monoamine oxidases (MAOs), making them candidates for treating neurological disorders.
Table 3: Biological Activity of Derivatives
| Derivative | Target | IC₅₀/EC₅₀ | Application |
|---|---|---|---|
| Imidazo[1,5-a]pyrazine | Tubulin | 78 nM | Anticancer |
| Pyrazine-amide | MAO-B | 1.2 μM | Neuroprotection |
Analytical Characterization
Spectroscopic Data
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